molecular formula C15H10N2O5 B3823777 4-cyanophenyl (4-nitrophenoxy)acetate

4-cyanophenyl (4-nitrophenoxy)acetate

Cat. No. B3823777
M. Wt: 298.25 g/mol
InChI Key: HZQDUHZZSHAVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanophenyl acetate is a chemical compound with the molecular formula C9H7NO2 . It’s used primarily for research and development purposes . 4-Nitrophenyl acetate is another compound used in laboratory settings, known for causing serious eye damage and potentially causing an allergic skin reaction .


Synthesis Analysis

While specific synthesis methods for “4-cyanophenyl (4-nitrophenoxy)acetate” are not available, 4-nitrophenyl activated esters have been described as superior synthons for indirect radiofluorination of biomolecules . Additionally, aminolysis reactions involving 4-cyanophenyl 4-nitrophenyl carbonate and thionocarbonate have been studied .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For 4-cyanophenyl acetate, its molecular formula is C9H7NO2 . For 4-nitrophenyl acetate, its molecular formula is C8H6NO4 .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol has been studied extensively and is considered a benchmark reaction for assessing the activity of nanostructured materials . The aminolysis reaction of 4-cyanophenyl 4-nitrophenyl carbonate and thionocarbonate has also been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques. For 4-cyanophenyl acetate, its molecular weight is 161.162 . For 4-nitrophenyl acetate, its properties would be similar .

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the context in which it’s used. For example, 4-nitrophenyl activated esters have been used to prepare 18 F-labelled acylation synthons in one step .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For 4-cyanophenyl acetate, it’s primarily used for research and development purposes . For 4-nitrophenyl acetate, it’s known to cause serious eye damage and may cause an allergic skin reaction .

Future Directions

The future directions of research involving these compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications. For example, 4-nitrophenyl activated esters have been highlighted as superior synthons for indirect radiofluorination of biomolecules, suggesting potential applications in molecular imaging .

properties

IUPAC Name

(4-cyanophenyl) 2-(4-nitrophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c16-9-11-1-5-14(6-2-11)22-15(18)10-21-13-7-3-12(4-8-13)17(19)20/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQDUHZZSHAVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyanophenyl (4-nitrophenoxy)acetate
Reactant of Route 2
Reactant of Route 2
4-cyanophenyl (4-nitrophenoxy)acetate
Reactant of Route 3
Reactant of Route 3
4-cyanophenyl (4-nitrophenoxy)acetate
Reactant of Route 4
Reactant of Route 4
4-cyanophenyl (4-nitrophenoxy)acetate
Reactant of Route 5
Reactant of Route 5
4-cyanophenyl (4-nitrophenoxy)acetate
Reactant of Route 6
Reactant of Route 6
4-cyanophenyl (4-nitrophenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.